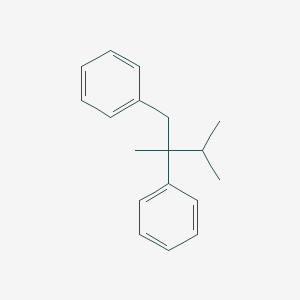![molecular formula C24H30O2Si B14205422 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol CAS No. 827624-24-8](/img/structure/B14205422.png)
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is a complex organic compound that features a silyl ether protecting group. This compound is notable for its use in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes. The presence of the tert-butyl(diphenyl)silyl group provides increased stability against acidic and nucleophilic conditions, making it a valuable tool in synthetic chemistry.
Méthodes De Préparation
The synthesis of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:
Starting Material: The hydroxyl-containing compound is dissolved in an anhydrous solvent.
Addition of Base: A base such as imidazole or pyridine is added to the solution.
Addition of tert-Butyl(diphenyl)silyl Chloride: The silylating agent is added dropwise to the reaction mixture.
Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere.
Workup: The reaction mixture is quenched with water, and the product is extracted using an organic solvent.
Analyse Des Réactions Chimiques
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) to yield alcohols.
Substitution: The silyl ether group can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF), allowing for further functionalization of the hydroxyl group.
Applications De Recherche Scientifique
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is widely used in scientific research, particularly in the fields of organic chemistry and medicinal chemistry. Its applications include:
Protecting Group: Used as a protecting group for hydroxyl functionalities in multi-step organic syntheses.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals by protecting sensitive hydroxyl groups during various reaction steps.
Biological Studies: Employed in the synthesis of biologically active molecules for studying their effects and mechanisms of action.
Mécanisme D'action
The primary function of 1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol is to act as a protecting group for hydroxyl groups. The tert-butyl(diphenyl)silyl group provides steric hindrance and electronic effects that stabilize the protected hydroxyl group against acidic and nucleophilic attack. The protection is achieved through the formation of a silyl ether linkage, which can be selectively cleaved under mild conditions using fluoride ions.
Comparaison Avec Des Composés Similaires
1-{[tert-Butyl(diphenyl)silyl]oxy}-6-methylhept-6-en-4-yn-3-ol can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less steric hindrance compared to tert-butyl(diphenyl)silyl.
Triisopropylsilyl (TIPS): More resistant to acidic conditions but less stable in the presence of fluoride ions.
Trimethylsilyl (TMS): Easier to remove but less stable under acidic conditions.
The unique combination of steric bulk and electronic effects makes tert-butyl(diphenyl)silyl a preferred choice for protecting primary hydroxyl groups in complex synthetic routes.
Propriétés
Numéro CAS |
827624-24-8 |
|---|---|
Formule moléculaire |
C24H30O2Si |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
1-[tert-butyl(diphenyl)silyl]oxy-6-methylhept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C24H30O2Si/c1-20(2)16-17-21(25)18-19-26-27(24(3,4)5,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,21,25H,1,18-19H2,2-5H3 |
Clé InChI |
BSHZEOVHLCXFLG-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C#CC(CCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


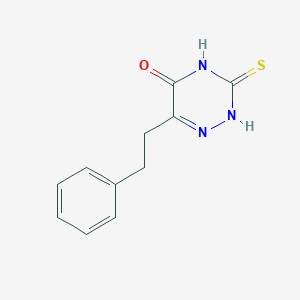
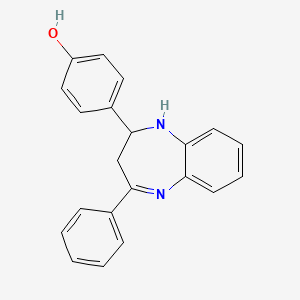
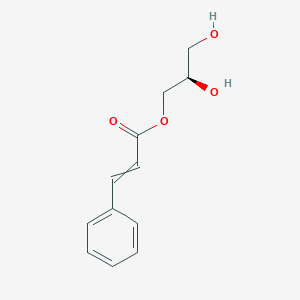
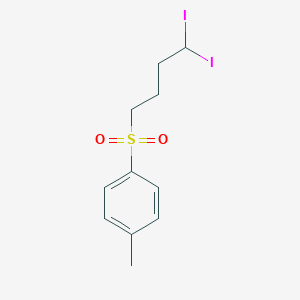
![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
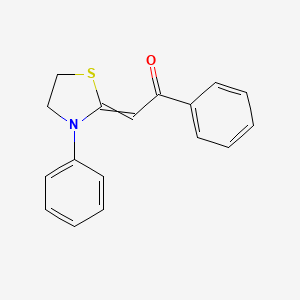
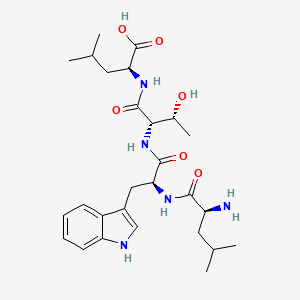
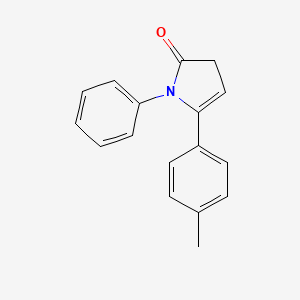
![3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B14205374.png)
![2(3H)-Furanone, dihydro-3-methyl-3-[[4-(trimethylsilyl)phenyl]seleno]-](/img/structure/B14205384.png)
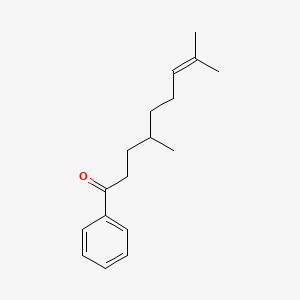
![[4-(4-Hexylcyclohexyl)phenyl]thiourea](/img/structure/B14205407.png)
![2,2,6,6-Tetramethyl-1-[(3-phenylacryloyl)oxy]piperidine](/img/structure/B14205420.png)
